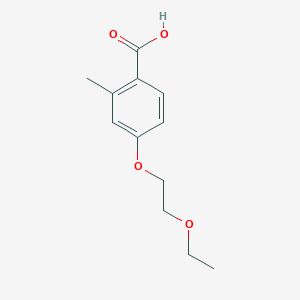

4-(2-Ethoxyethoxy)-2-methylbenzoic acid

Description

Structural and Chemical Significance of Substituted Benzoic Acid Scaffolds in Molecular Design

The specific substitution pattern on the benzoic acid ring profoundly influences its acidity, solubility, and interaction with biological targets or other chemical species. For instance, the position and nature of electron-donating or electron-withdrawing groups can alter the pKa of the carboxylic acid, affecting its behavior in different chemical environments. Furthermore, the spatial arrangement of these substituents can lead to specific three-dimensional conformations that are critical for biological activity or material properties.

The presence of a methyl group at the ortho position (C2) and an ethoxyethoxy group at the para position (C4) in 4-(2-Ethoxyethoxy)-2-methylbenzoic acid suggests a molecule designed with specific electronic and steric properties in mind. The methyl group can influence the orientation of the carboxylic acid group, while the flexible and polar ethoxyethoxy chain can impact solubility and intermolecular interactions.

Conformational and Electronic Influences of Ether Linkages on Aromatic Systems

Ether linkages, such as the ethoxyethoxy group in the target molecule, exert significant conformational and electronic effects on aromatic systems. The oxygen atoms in the ether chain possess lone pairs of electrons that can be donated into the aromatic π-system through resonance, a phenomenon known as a +M (mesomeric) effect. This electron donation increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. nih.gov Consequently, the ethoxyethoxy group is considered an activating group.

Methodological Frameworks for Investigating Novel Complex Organic Molecules

The characterization of a novel and complex organic molecule like this compound requires a suite of advanced analytical techniques to elucidate its structure, purity, and properties. These methods provide complementary information that, when combined, offers a comprehensive understanding of the molecule. rsc.orgnih.gov

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. nih.gov Chemical shifts, coupling constants, and integration values provide detailed information about the connectivity and chemical environment of each atom. For this compound, ¹H NMR would reveal the distinct signals for the aromatic protons, the methyl group, and the protons of the ethoxyethoxy chain. ¹³C NMR would identify the chemical shifts of all carbon atoms, including the carbonyl carbon of the carboxylic acid. rsc.orgnih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. chemicalbook.com Fragmentation patterns observed in the mass spectrum can offer additional structural clues. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. rsc.org Key absorptions for this compound would include a broad O-H stretch for the carboxylic acid, a strong C=O stretch for the carbonyl group, C-O stretches for the ether linkages, and various C-H and C=C stretching and bending vibrations for the aromatic ring and alkyl groups. docbrown.info

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are crucial for assessing the purity of the synthesized compound and for its purification. rsc.orgchemicalbook.com When coupled with a mass spectrometer (LC-MS or GC-MS), they become powerful tools for identifying components in a mixture. chemicalbook.com

Physicochemical Characterization:

Melting Point and Boiling Point Determination: These physical constants are important indicators of a compound's purity.

Solubility Studies: Determining the solubility in various solvents is essential for understanding its behavior in different media and for designing appropriate reaction and purification conditions.

Below are interactive data tables detailing the physicochemical properties and spectroscopic data for compounds structurally related to this compound. This data can be used to infer the expected properties of the target compound.

Table 1: Physicochemical Properties of Related Benzoic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Methylbenzoic acid | 118-90-1 | C₈H₈O₂ | 136.15 | 103-105 |

| 4-Ethoxybenzoic acid | 619-86-3 | C₉H₁₀O₃ | 166.17 | 195-198 |

| 4-Ethoxy-2-methylbenzoic acid | 103323-97-3 | C₁₀H₁₂O₃ | 180.20 | N/A |

Data sourced from various chemical databases and publications. nih.govnist.govaobchem.comnih.govchemicalbook.com

Table 2: Spectroscopic Data for Related Benzoic Acid Derivatives

| Compound Name | Key ¹H NMR Signals (ppm, solvent) | Key ¹³C NMR Signals (ppm, solvent) | Key IR Absorptions (cm⁻¹) |

| 2-Methylbenzoic acid | 2.6 (s, 3H, CH₃), 7.2-8.1 (m, 4H, Ar-H), 10.5 (br s, 1H, COOH) (CDCl₃) | 22.0 (CH₃), 125.8, 131.0, 132.0, 133.9, 141.2 (Ar-C), 172.5 (C=O) (CDCl₃) | ~3000 (br, O-H), 1680 (C=O), 1300 (C-O) |

| 4-Ethoxybenzoic acid | 1.4 (t, 3H, CH₃), 4.1 (q, 2H, OCH₂), 6.9 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H), 11.5 (br s, 1H, COOH) (DMSO-d₆) | 14.5 (CH₃), 63.5 (OCH₂), 114.5, 122.5, 131.5, 162.5 (Ar-C), 167.0 (C=O) (DMSO-d₆) | ~3000 (br, O-H), 1675 (C=O), 1250 (C-O) |

Note: Spectroscopic data is approximate and can vary based on solvent and experimental conditions. Data compiled from spectral databases and literature. rsc.orgnih.govnist.govrsc.org

Structure

3D Structure

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

4-(2-ethoxyethoxy)-2-methylbenzoic acid |

InChI |

InChI=1S/C12H16O4/c1-3-15-6-7-16-10-4-5-11(12(13)14)9(2)8-10/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) |

InChI Key |

FHCJSLUSTVSKTD-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOC1=CC(=C(C=C1)C(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches

Retrosynthetic Dissection and Key Synthetic Intermediates

Retrosynthetic analysis of 4-(2-Ethoxyethoxy)-2-methylbenzoic acid identifies two primary disconnection points: the ether bond and the carboxylic acid group. This analysis reveals several key intermediates that serve as crucial building blocks for the synthesis.

A logical disconnection of the carboxylic acid group points to a substituted toluene precursor. This suggests that a late-stage carboxylation or oxidation of a methyl group could be a viable strategy. Disconnecting the C-O ether bond suggests two main approaches: a nucleophilic substitution reaction between a phenoxide and an ethoxyethyl halide, or the reaction of an activated aromatic ring with an ethoxyethoxy nucleophile.

Based on this retrosynthetic analysis, the following are key synthetic intermediates:

4-Hydroxy-2-methylbenzoic acid and its esters: These compounds are valuable precursors as they possess the phenolic hydroxyl group necessary for the etherification step.

2-Bromo-1-ethoxyethane: This is a readily available and commonly used reagent for introducing the 2-ethoxyethoxy moiety.

Substituted toluenes: Derivatives such as 3-methyl-4-alkoxytoluene can be functionalized at the 2-position to install the carboxylic acid group.

Organometallic reagents: Aryllithium or Grignard reagents generated from halogenated precursors can be carboxylated to form the desired benzoic acid.

Convergent and Linear Synthesis Pathways

Both linear and convergent strategies can be employed for the synthesis of this compound. wikipedia.orgic.ac.ukyoutube.com

Esterification and Subsequent Hydrolysis Strategies for Carboxylic Acid Formation

A frequently used strategy involves the protection of the carboxylic acid group as an ester. This is particularly useful when subsequent reaction conditions, such as those for etherification, are incompatible with a free carboxylic acid. tcu.edusserc.org.ukorganic-chemistry.orggoogle.comacs.org

The general sequence is as follows:

Esterification: A substituted benzoic acid is converted to its corresponding ester (e.g., methyl or ethyl ester) by reacting it with an alcohol in the presence of an acid catalyst or by using other esterification methods. tcu.eduorganic-chemistry.orgacs.org

Intermediate Reactions: With the carboxylic acid group protected, other transformations, such as the formation of the ether linkage, can be performed.

Hydrolysis: The final step involves the hydrolysis of the ester to regenerate the carboxylic acid, typically by treatment with a base followed by acidification. sserc.org.uk

| Step | Reaction | Common Reagents | Purpose |

| 1 | Esterification | Methanol, Ethanol, Acid catalyst (e.g., H₂SO₄) | Protection of the carboxylic acid functionality |

| 2 | Etherification/Other modifications | Varies based on the specific reaction | Introduction of other functional groups |

| 3 | Hydrolysis | NaOH or KOH, followed by acid workup | Deprotection to yield the final product |

Etherification Reactions for Incorporating the 2-Ethoxyethoxy Moiety

The formation of the ether linkage is a pivotal step in the synthesis. Several reliable methods are available for this transformation.

The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.orgyoutube.comacs.org In this context, it involves the reaction of a phenoxide with an alkyl halide. wikipedia.orgyoutube.com

The process typically involves:

Phenoxide Formation: A phenol precursor, such as methyl 4-hydroxy-2-methylbenzoate, is deprotonated with a base (e.g., potassium carbonate or sodium hydride) to form the nucleophilic phenoxide ion. wikipedia.org

Nucleophilic Substitution: The phenoxide then displaces a halide from an electrophile like 2-bromo-1-ethoxyethane in an SN2 reaction to form the desired ether. wikipedia.org Primary alkyl halides are preferred to minimize competing elimination reactions. wikipedia.org

| Phenolic Precursor | Alkylating Agent | Base | Solvent |

| Methyl 4-hydroxy-2-methylbenzoate | 2-Bromo-1-ethoxyethane | K₂CO₃ | DMF |

| 4-Hydroxy-2-methylbenzonitrile | 2-Chloro-1-ethoxyethane | NaH | THF |

The Mitsunobu reaction offers an alternative for ether synthesis, particularly under mild conditions. missouri.edunih.govresearchgate.netnih.govwikipedia.org This reaction facilitates the coupling of a primary or secondary alcohol with a nucleophile, in this case, a phenol. missouri.edunih.gov

The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govwikipedia.org The alcohol is activated by the reagents, allowing for nucleophilic attack by the phenol. A key advantage of the Mitsunobu reaction is that it often proceeds with inversion of stereochemistry at the alcohol center, although this is not relevant for the synthesis of this compound. missouri.eduwikipedia.org

Directed Ortho-Metallation and Carboxylation for Benzoic Acid Formation

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. unblog.fryoutube.comwikipedia.orgnih.govchem-station.com This method can be used to introduce the carboxylic acid group at the 2-position of a substituted benzene (B151609) ring. unblog.fr

The steps involved are:

Directed Lithiation: A directing metalation group (DMG) on the aromatic ring, such as a methoxy or an amide group, directs an organolithium reagent (e.g., n-butyllithium or s-butyllithium) to deprotonate the adjacent ortho position. wikipedia.org The heteroatom in the DMG coordinates to the lithium, facilitating this regioselectivity. wikipedia.orgchem-station.com

Carboxylation: The resulting aryllithium intermediate is then treated with carbon dioxide (CO₂), which acts as an electrophile, to form a lithium carboxylate.

Acidification: An acidic workup protonates the carboxylate to yield the final benzoic acid.

This strategy provides excellent control over the position of the incoming carboxyl group. chem-station.com

Methyl Group Introduction and Functionalization on Aromatic Rings

The introduction of a methyl group onto an aromatic ring is a fundamental transformation in organic synthesis. For a precursor to this compound, such as a substituted phenol or benzoic acid, the regioselectivity of methylation is paramount. The directing effects of the existing substituents on the aromatic ring govern the position of the incoming methyl group.

One of the most established methods for the introduction of a methyl group is the Friedel-Crafts alkylation . This reaction typically employs an alkyl halide, such as methyl chloride or methyl iodide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The hydroxyl and carboxyl groups of a phenolic benzoic acid are ortho-, para-directing. However, these groups can coordinate with the Lewis acid, potentially deactivating the ring or leading to complex product mixtures. Therefore, protection of these functional groups is often a prerequisite for successful Friedel-Crafts alkylation.

Alternatively, transition metal-catalyzed C-H functionalization has emerged as a more direct and often more selective method for the methylation of aromatic compounds. Catalysts based on rhodium and ruthenium have been shown to effect the direct methylation of C-H bonds. For instance, a rhodium(III)-catalyzed C-H methylation can be employed, offering a pathway that may not require protecting groups and can proceed under milder conditions.

Once introduced, the methyl group can be further functionalized if necessary, although for the synthesis of the target compound, it remains as a methyl substituent. The primary functionalization of relevance is the oxidation of the methyl group to a carboxylic acid, a key step in forming the benzoic acid moiety. This transformation is typically achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. The conditions for this oxidation must be carefully controlled to avoid degradation of the aromatic ring or other functional groups.

Table 1: Comparison of Methyl Group Introduction Methods

| Method | Reagents | Catalyst | Advantages | Disadvantages |

| Friedel-Crafts Alkylation | Methyl halide (e.g., CH₃Cl) | Lewis Acid (e.g., AlCl₃) | Well-established, readily available reagents. | Often requires protecting groups, risk of polyalkylation, catalyst can be sensitive to moisture. |

| Transition Metal-Catalyzed C-H Functionalization | Various methyl sources (e.g., diazomethane, peroxides) | Rhodium, Ruthenium, or Palladium complexes | High regioselectivity, milder reaction conditions, may not require protecting groups. | Catalyst cost and availability, may require specific directing groups. |

Optimization of Reaction Parameters and Yield Enhancement Techniques

For the Williamson ether synthesis , a common method for forming the ether linkage, a substituted 4-hydroxy-2-methylbenzoate would be reacted with a 2-(2-ethoxyethoxy)ethyl halide (e.g., bromide or chloride). The optimization of this Sₙ2 reaction involves several parameters:

Base: A strong, non-nucleophilic base is required to deprotonate the phenolic hydroxyl group. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. The choice and stoichiometry of the base can significantly impact the yield.

Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), is typically preferred to solvate the cation of the base and facilitate the nucleophilic attack of the phenoxide.

Temperature: The reaction temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also lead to side reactions, such as elimination if the alkyl halide is sterically hindered.

Leaving Group: The nature of the leaving group on the ethoxyethoxy electrophile influences the reaction rate. Iodides are generally more reactive than bromides, which are more reactive than chlorides.

The oxidation of the methyl group to a carboxylic acid also requires careful optimization. Using potassium permanganate, for example, the reaction is influenced by:

Solvent: The reaction is often carried out in a mixture of water and an organic solvent like pyridine or tert-butanol to ensure the solubility of the organic substrate.

pH: The pH of the reaction mixture can affect the reactivity of the oxidizing agent and the stability of the product. Basic conditions are often employed, followed by an acidic workup to protonate the carboxylate.

Temperature: The oxidation is typically performed at elevated temperatures to drive the reaction to completion. However, excessive heat can lead to decomposition.

Table 2: Optimization Parameters for Key Synthetic Steps

| Reaction Step | Parameter | Conditions | Effect on Yield |

| Williamson Ether Synthesis | Base | NaH, K₂CO₃ | Stronger, non-nucleophilic bases generally improve yield. |

| Solvent | DMF, Acetonitrile | Polar aprotic solvents enhance the rate of Sₙ2 reaction. | |

| Temperature | 50-100 °C | Higher temperatures can increase rate but also side reactions. | |

| Oxidation of Methyl Group | Oxidizing Agent | KMnO₄, K₂Cr₂O₇ | Choice of oxidant and stoichiometry are crucial for complete conversion. |

| pH | Basic, followed by acidic workup | Controls the reactivity of the oxidant and isolates the final product. | |

| Temperature | 80-100 °C | Ensures reaction completion but must be controlled to prevent degradation. |

Catalytic Approaches in Synthetic Transformations

Catalysis offers a powerful tool to enhance the efficiency, selectivity, and sustainability of the synthesis of this compound.

Transition metal catalysis provides milder and more selective alternatives to traditional methods for several key transformations. For the formation of the ether linkage, palladium-catalyzed cross-coupling reactions (a variation of the Buchwald-Hartwig amination) can be employed. This method involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand.

A plausible route would involve the coupling of a 4-bromo-2-methylbenzoic acid ester with 2-(2-ethoxyethoxy)ethanol. The key components of this catalytic system include:

Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.

Phosphine Ligand: Bulky, electron-rich phosphine ligands are crucial for the efficiency of the catalytic cycle. Ligands such as XPhos, SPhos, or RuPhos are often used to promote the reductive elimination step that forms the C-O bond.

Base: A strong base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required.

The advantage of this method over the Williamson ether synthesis is its applicability to a wider range of substrates and often lower reaction temperatures.

The target molecule, this compound, is achiral, and therefore, stereoselective synthesis is not directly applicable to its preparation. However, should the synthesis of chiral derivatives of this compound be desired, for example, through the introduction of a chiral center in the ethoxyethoxy side chain, organocatalysis could play a significant role.

Organocatalysis employs small organic molecules to catalyze chemical transformations. For instance, if a chiral alcohol were to be introduced via an asymmetric reaction, a chiral organocatalyst could be used to control the stereochemistry of the newly formed chiral center. Proline and its derivatives, as well as chiral phosphoric acids, are examples of organocatalysts that have been successfully employed in a variety of asymmetric syntheses. While not directly relevant to the synthesis of the achiral target compound, the principles of organocatalysis are a vital consideration in the broader context of synthesizing functionalized benzoic acid derivatives.

Principles of Sustainable Synthesis for Target Compound Preparation

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. The application of these principles to the synthesis of this compound can lead to a more sustainable manufacturing process.

Prevention: Designing a synthetic route that minimizes the generation of waste is a primary goal. This can be achieved by selecting reactions with high atom economy.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the palladium-catalyzed etherification, are generally more atom-economical than stoichiometric reactions.

Less Hazardous Chemical Syntheses: The use of toxic reagents and solvents should be avoided. For example, replacing hazardous solvents like DMF with greener alternatives such as anisole or cyclopentyl methyl ether should be considered.

Designing Safer Chemicals: While the properties of the target molecule are fixed, the synthetic intermediates can be designed to be less toxic and hazardous.

Safer Solvents and Auxiliaries: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Water, or benign organic solvents, should be used whenever possible.

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever feasible. The use of catalysts can often lower the activation energy of a reaction, allowing it to proceed at lower temperatures.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources rather than petrochemicals can enhance the sustainability of the synthesis.

Reduce Derivatives: Synthetic routes that avoid the use of protecting groups are preferred as this reduces the number of steps and the amount of waste generated. Transition metal-catalyzed C-H functionalization can sometimes obviate the need for protecting groups.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. Both transition metal catalysts and organocatalysts can play a role here.

Design for Degradation: While not directly related to the synthesis, designing the final product to be biodegradable is a key aspect of green chemistry.

Real-time analysis for Pollution Prevention: Implementing in-process analytical monitoring can help to prevent the formation of byproducts and ensure the reaction is proceeding efficiently.

Inherently Safer Chemistry for Accident Prevention: Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and accidental releases is crucial for a safe and sustainable process.

By integrating these principles into the design of the synthetic route for this compound, a more efficient, cost-effective, and environmentally responsible process can be achieved.

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Carboxylic Acid Derivatization

The carboxylic acid group is a cornerstone of the molecule's reactivity, primarily undergoing nucleophilic acyl substitution. Its reactivity towards electrophiles and radicals is more nuanced.

The carbonyl carbon of the carboxylic acid is electrophilic and susceptible to attack by nucleophiles. These reactions, known as nucleophilic acyl substitution, are fundamental to forming various derivatives such as esters, amides, and acyl halides. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the leaving group (typically -OH), often after protonation to make it a better leaving group (H₂O).

Key derivatization reactions include:

Esterification: In the presence of an alcohol and an acid catalyst (Fischer-Speier esterification), the carboxylic acid can be converted to its corresponding ester. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the alcohol.

Amide Formation: Direct reaction with amines to form amides is generally unfavorable and requires high temperatures. A more common approach involves activating the carboxylic acid by converting it into a more reactive intermediate. This is often achieved by reacting it with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form an acyl chloride. The highly reactive acyl chloride is then readily attacked by an amine to furnish the amide.

Acyl Halide Formation: As mentioned, treatment with thionyl chloride or a similar halogenating agent converts the carboxylic acid to an acyl halide, a versatile intermediate for synthesizing other derivatives.

Table 1: Representative Nucleophilic Acyl Substitution Reactions

| Derivative | Reagents | General Product |

|---|---|---|

| Methyl Ester | Methanol (CH₃OH), H₂SO₄ (catalyst) | Methyl 4-(2-ethoxyethoxy)-2-methylbenzoate |

| Amide | 1. SOCl₂ 2. Ammonia (NH₃) | 4-(2-ethoxyethoxy)-2-methylbenzamide |

The carboxylic acid group is an electron-withdrawing group, which deactivates the carbonyl carbon towards electrophilic attack. numberanalytics.com Consequently, direct electrophilic reactions on the carboxylic acid itself are not common.

However, the carboxyl group can participate in radical reactions, most notably decarboxylation. While conventional radical decarboxylation of benzoic acids is challenging due to the slow rate of reaction, modern synthetic methods have enabled this transformation under milder conditions. nih.govacs.org Photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates can generate aryl radicals at temperatures as low as 35°C. nih.gov This process involves the formation of a copper(II) benzoate (B1203000) complex which, upon photoirradiation, undergoes homolysis to produce an aryl radical and CO₂, which can then be trapped by other reagents. researchgate.net Similarly, organic photoredox catalysts can facilitate the decarboxylation of benzoic acids to generate aryl radicals for use in C-C or C-B bond-forming reactions. acs.org Studies have shown that peroxyl radicals can also induce the decarboxylation of benzoic acid. nih.gov

Stability and Reactivity of the Ethoxyethoxy Ether Linkage

Ethers are generally characterized by their chemical stability, making them useful as solvents and protecting groups. wikipedia.orglibretexts.org However, the C-O bonds of the ethoxyethoxy linkage can be cleaved under specific conditions.

The cleavage of ethers is most commonly achieved under strong acidic conditions. wikipedia.orglibretexts.orglibretexts.org The mechanism involves the initial protonation of an ether oxygen by a strong acid (e.g., HBr or HI), which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.comkhanacademy.org

The subsequent step depends on the nature of the carbon atoms attached to the ether oxygen:

Sₙ2 Mechanism: If the carbon is primary or secondary, a nucleophile (like Br⁻ or I⁻) will attack the carbon in a bimolecular nucleophilic substitution (Sₙ2) reaction, displacing the alcohol. libretexts.orgmasterorganicchemistry.com For the ethoxyethoxy group, attack would likely occur at the less sterically hindered carbon.

Sₙ1 Mechanism: If the ether is attached to a tertiary, benzylic, or allylic carbon that can form a stable carbocation, the cleavage may proceed through an Sₙ1 mechanism following protonation. libretexts.orgmasterorganicchemistry.comstackexchange.com

Base-catalyzed cleavage of acyclic ethers like the ethoxyethoxy group is generally not feasible because the leaving group would be an alkoxide ion, which is a very strong base and thus a poor leaving group. wikipedia.orgstackexchange.com

The ethoxyethoxy ether linkage can be cleaved or transformed under oxidative conditions. Various reagents can achieve this transformation:

Oxoammonium salts can oxidatively cleave benzylic and related ethers at room temperature to yield aldehydes and alcohols. acs.org

The HOF·CH₃CN complex is a powerful oxidizing agent that can convert primary and secondary methyl ethers into acids and ketones, respectively. acs.org

Fungal peroxygenases , in the presence of H₂O₂, can catalyze the cleavage of various ethers, including alkyl aryl ethers. nih.gov

Chromium trioxide in acetic acid has been shown to oxidize methyl ethers to formates, which can then be hydrolyzed to the corresponding alcohol. rsc.org

Table 2: Conditions for Oxidative Ether Cleavage

| Reagent/System | Products from Ether Cleavage | Reference |

|---|---|---|

| Oxoammonium Salt | Aldehydes and Alcohols/Carboxylic Acids | acs.org |

| HOF·CH₃CN | Acids or Ketones | acs.org |

| Fungal Peroxygenase / H₂O₂ | Aldehydes and Phenols (for aryl ethers) | nih.gov |

Reductive cleavage of aryl ethers, such as the bond between the aromatic ring and the ether oxygen, is possible but typically requires strong reducing agents or catalytic conditions. For instance, the reductive cleavage of diphenyl ether has been studied, indicating that such transformations are mechanistically complex. acs.org The aliphatic ether bonds within the ethoxyethoxy chain are generally stable to most reducing conditions.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of 4-(2-Ethoxyethoxy)-2-methylbenzoic acid is subject to electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The position of substitution is determined by the directing effects of the substituents already present: the carboxylic acid, the methyl group, and the ethoxyethoxy group. wikipedia.orgwikipedia.org

-COOH (Carboxylic Acid) Group: This is an electron-withdrawing group and therefore deactivates the ring towards electrophilic attack. numberanalytics.comcognitoedu.org It is a meta-director , meaning it directs incoming electrophiles to the positions meta to itself (positions 3 and 5). quora.comdoubtnut.comquora.comdoubtnut.com

-CH₃ (Methyl) Group: This is a weakly electron-donating group through induction and hyperconjugation. It is an activating group and an ortho, para-director . savemyexams.com It directs incoming electrophiles to positions 3 and 5.

-O(CH₂)₂O(CH₂)CH₃ (Ethoxyethoxy) Group: As an alkoxy group, this is a strongly electron-donating group due to the resonance of the oxygen's lone pairs with the aromatic ring. It is a strong activating group and an ortho, para-director . organicchemistrytutor.comyoutube.com It directs incoming electrophiles to positions 3 and 5.

Table 3: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Ring Activity | Directing Effect |

|---|---|---|---|---|

| -COOH | 1 | Electron-withdrawing | Deactivating | Meta (to positions 3, 5) |

| -CH₃ | 2 | Electron-donating | Activating | Ortho, Para (to positions 3, 5) |

Directing Effects of the Carboxylic Acid and Ethoxyethoxy Substituents

In electrophilic aromatic substitution, the substituents on the benzene ring govern the position of the incoming electrophile. This directive influence stems from the ability of each group to donate or withdraw electron density from the aromatic ring through inductive and resonance effects.

The carboxylic acid group (-COOH) is a deactivating group and a meta-director. byjus.comquora.com Its electron-withdrawing nature, a combination of a strong negative inductive effect (-I) and a negative resonance effect (-R), decreases the electron density of the benzene ring, making it less susceptible to electrophilic attack compared to benzene itself. byjus.comlibretexts.org The resonance structures of benzoic acid show that the ortho and para positions bear a partial positive charge, thus directing incoming electrophiles to the relatively more electron-rich meta positions. quora.com

Conversely, the 2-ethoxyethoxy group (-OCH₂CH₂OCH₂CH₃) , an alkoxy substituent, is an activating group and an ortho, para-director. byjus.compressbooks.pub The oxygen atom directly attached to the ring possesses lone pairs of electrons that can be delocalized into the aromatic π-system through a positive resonance effect (+R). pressbooks.pub This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, thereby favoring electrophilic attack at these sites. pressbooks.publibretexts.org While the oxygen atom also exerts a -I effect due to its electronegativity, the +R effect is generally dominant in directing the substitution. libretexts.org

The methyl group (-CH₃) is also an activating, ortho, para-directing group, primarily through an inductive effect (+I) and hyperconjugation, which donate electron density to the ring. savemyexams.com

Table 1: Summary of Individual Substituent Directing Effects

| Substituent | Type | Inductive Effect | Resonance Effect | Overall Directing Effect |

| -COOH | Deactivating | -I | -R | meta |

| -O-CH₂CH₂OCH₂CH₃ | Activating | -I | +R | ortho, para |

| -CH₃ | Activating | +I | N/A (Hyperconjugation) | ortho, para |

Regioselectivity and Steric Considerations of Additional Substitutions

Regioselectivity in the electrophilic substitution of this compound is determined by the synergistic and antagonistic effects of the three substituents, as well as steric hindrance. The available positions for substitution are C3, C5, and C6.

The ethoxyethoxy group at C4 directs incoming electrophiles to its ortho positions (C3 and C5). The methyl group at C2 directs to its ortho position (C3) and its para position (C5). The carboxylic acid at C1 directs to its meta positions (C3 and C5). Thus, all three groups direct towards positions C3 and C5.

However, the position ortho to the carboxylic acid (C6) is highly deactivated and generally not favored for electrophilic attack. Between C3 and C5, steric hindrance plays a significant role.

Position C3: This position is ortho to both the methyl group and the ethoxyethoxy group. It is also meta to the carboxylic acid.

Position C5: This position is ortho to the ethoxyethoxy group and para to the methyl group. It is also meta to the carboxylic acid.

The large size of the 2-ethoxyethoxy group will exert considerable steric hindrance, potentially disfavoring substitution at the adjacent C3 and C5 positions. However, the C3 position is flanked by two substituents (methyl and ethoxyethoxy), making it more sterically hindered than the C5 position, which is adjacent only to the ethoxyethoxy group. Therefore, electrophilic attack is most likely to occur at the C5 position , which is electronically activated by both the ethoxyethoxy and methyl groups and is the less sterically encumbered of the two activated positions.

In certain catalytic reactions, such as rhodium-catalyzed annulations of other alkoxy-substituted benzoic acids, both steric and coordination effects of the alkoxy group have been shown to influence regioselectivity. mdpi.com While not directly applicable to all electrophilic substitutions, this highlights the complexity and the potential for reaction conditions to alter the preferred site of substitution. mdpi.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Electronic Effects | Steric Hindrance | Predicted Outcome |

| C3 | Activated (ortho to -CH₃, ortho to -OR) | High (between -CH₃ and -OR) | Minor Product |

| C5 | Activated (para to -CH₃, ortho to -OR) | Moderate (adjacent to -OR) | Major Product |

| C6 | Deactivated (ortho to -COOH) | Moderate (adjacent to -COOH) | Not Favored |

Rearrangement Reactions Involving Aromatic and Aliphatic Moieties

While specific rearrangement reactions of this compound are not extensively documented, the structural motifs present in the molecule suggest the potential for several classes of rearrangements under appropriate conditions. These reactions often involve the migration of an alkyl or aryl group.

One relevant class of rearrangements is the Baeyer-Villiger oxidation , which converts a ketone to an ester. wiley-vch.de Although the parent compound is a carboxylic acid, derivatives containing a ketone function could undergo this rearrangement. For instance, if the benzoic acid were converted to an acetophenone (B1666503) derivative, treatment with a peroxy acid could lead to the migration of the aryl group, forming an ester. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. wiley-vch.de

The Beckmann rearrangement , which transforms an oxime into an amide or a nitrile, is another possibility for derivatives of the title compound. masterorganicchemistry.com An oxime formed from a ketonic derivative of this compound could be induced to rearrange under acidic conditions. masterorganicchemistry.com

The benzilic acid rearrangement involves the conversion of a 1,2-diketone to an α-hydroxy carboxylic acid in the presence of a strong base. wikipedia.org A derivative of the title compound containing a 1,2-dicarbonyl functionality could potentially undergo this type of skeletal rearrangement. wikipedia.org

It is important to note that these are theoretical possibilities based on the functional groups present. The specific reaction conditions required and the feasibility of these rearrangements for this compound would require experimental verification.

Kinetic Studies of Key Reaction Steps

For instance, the esterification of benzoic acid is a well-studied reaction. The kinetics of the esterification of benzoic acid with alcohols, often catalyzed by a strong acid, typically show a first-order dependence on the concentration of the benzoic acid. dnu.dp.ua A study on the esterification of benzoic acid with 1-butyl alcohol found the activation energies for the forward and reverse reactions to be 58.40 and 57.70 kJ·mol⁻¹, respectively. dnu.dp.ua The presence of substituents on the benzoic acid ring can influence the reaction rate. Electron-withdrawing groups generally increase the rate of esterification, while electron-donating groups decrease it. acs.org Given the presence of the electron-donating ethoxyethoxy and methyl groups, the esterification of this compound would be expected to proceed at a slower rate than that of unsubstituted benzoic acid.

Kinetic studies on the reactions of benzoic acid with various radicals, such as hydroxyl (•OH), have also been conducted. nih.gov These studies are relevant for understanding the atmospheric chemistry and degradation pathways of such compounds. The total reaction rate constant for the reaction of OH radicals with benzoic acid in atmospheric water droplets has been determined to be 2.35 × 10⁻¹¹ cm³ per molecule per second at 298.15 K. nih.gov The complex substitution pattern of this compound would likely alter this rate constant.

Table 3: Comparative Kinetic Data for Benzoic Acid Reactions

| Reaction | Compound | Catalyst/Reactant | Rate Constant / Activation Energy | Reference |

| Esterification | Benzoic Acid | 1-Butyl Alcohol / p-toluenesulfonic acid | Eₐ (forward) = 58.40 kJ·mol⁻¹ | dnu.dp.ua |

| Radical Reaction | Benzoic Acid | •OH radical | k = 2.35 × 10⁻¹¹ cm³ per molecule per s | nih.gov |

These data provide a baseline for estimating the kinetic behavior of this compound in similar chemical transformations.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, the exact arrangement of atoms and their connectivity within 4-(2-Ethoxyethoxy)-2-methylbenzoic acid can be determined.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of each hydrogen atom in the molecule. ubc.canih.gov The chemical shift (δ) indicates the electronic environment of a proton, the integration value corresponds to the number of protons giving rise to the signal, and the coupling constant (J) reveals information about adjacent protons. ubc.canmr.tipschegg.com

In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as distinct signals in the downfield region. The proton on the carboxylic acid group is expected to be a broad singlet at a very downfield chemical shift. The protons of the ethoxyethoxy side chain will exhibit characteristic multiplets, with the terminal methyl group appearing as a triplet in the upfield region. The methyl group attached to the benzoic acid ring will present as a singlet.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration | Coupling Constant (J) in Hz |

| Carboxylic Acid (-COOH) | ~12-13 | singlet | 1H | - |

| Aromatic H (ortho to COOH) | ~7.8-8.0 | doublet | 1H | ~8.0 |

| Aromatic H (meta to COOH) | ~6.8-7.0 | doublet | 1H | ~8.0 |

| Aromatic H (ortho to OCH₂) | ~6.8-7.0 | singlet | 1H | - |

| Methylene (B1212753) (-OCH₂CH₂O-) | ~4.1-4.3 | triplet | 2H | ~5.0 |

| Methylene (-OCH₂CH₂O-) | ~3.7-3.9 | triplet | 2H | ~5.0 |

| Methylene (-OCH₂CH₃) | ~3.5-3.7 | quartet | 2H | ~7.0 |

| Methyl (Ar-CH₃) | ~2.5-2.7 | singlet | 3H | - |

| Methyl (-OCH₂CH₃) | ~1.1-1.3 | triplet | 3H | ~7.0 |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.net Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid is typically observed at the most downfield chemical shift. The aromatic carbons show signals in the intermediate region, with their specific shifts influenced by the attached substituents. The carbons of the ethoxyethoxy side chain and the methyl group appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-C OOH) | ~170-175 |

| Aromatic C (ipso to COOH) | ~125-130 |

| Aromatic C (ortho to COOH) | ~130-135 |

| Aromatic C (meta to COOH) | ~115-120 |

| Aromatic C (para to COOH, attached to O) | ~160-165 |

| Aromatic C (ortho to OCH₂) | ~110-115 |

| Aromatic C (meta to OCH₂, attached to CH₃) | ~140-145 |

| Methylene (-OC H₂CH₂O-) | ~68-72 |

| Methylene (-OCH₂C H₂O-) | ~68-72 |

| Methylene (-OC H₂CH₃) | ~65-70 |

| Methyl (Ar-C H₃) | ~20-25 |

| Methyl (-OCH₂C H₃) | ~15-20 |

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule. youtube.comprinceton.eduscience.govsdsu.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. sdsu.edu For instance, COSY would show correlations between the protons of the adjacent methylene groups in the ethoxyethoxy chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduhmdb.ca This experiment is invaluable for assigning carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. youtube.comsdsu.edu This technique is crucial for piecing together the entire molecular structure by connecting different fragments. For example, an HMBC experiment would show a correlation between the methyl protons (Ar-CH₃) and the adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is useful for determining the three-dimensional structure and conformation of the molecule. princeton.edu

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and elemental composition of a compound. nih.govnih.gov For this compound, HRMS provides an accurate mass measurement, which can be used to confirm the molecular formula, C₁₂H₁₆O₄.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. miamioh.edudocbrown.info Common fragmentation pathways for this molecule would likely involve the loss of the ethoxyethoxy side chain, cleavage of the carboxylic acid group, and fragmentation of the aromatic ring. Analysis of these fragments helps to corroborate the structure determined by NMR spectroscopy.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. researchgate.netspectroscopyonline.com

In the IR spectrum of this compound, characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹), C-O stretching vibrations of the ether and carboxylic acid groups (in the region of 1250-1050 cm⁻¹), and C-H stretching vibrations of the aromatic ring and alkyl groups (around 3100-2850 cm⁻¹). libretexts.org

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations and the C-C backbone stretches would be expected to show distinct Raman signals. spectroscopyonline.com

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad |

| Carboxylic Acid | C=O Stretch | 1710-1680 | Strong |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium |

| Alkyl Groups | C-H Stretch | 2980-2850 | Medium |

| Ether | C-O Stretch | 1260-1000 | Strong |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. upenn.eduresearchgate.netyoutube.com The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the conjugated aromatic system. The presence of the carboxylic acid and ether functional groups can influence the position and intensity of these absorption maxima (λ_max). The exact λ_max values would be characteristic of the specific electronic environment of the chromophore.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from any impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two primary techniques employed for this purpose.

A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method is fundamental for the routine analysis and quality control of this compound. The development and validation of such a method ensure accurate and reliable results.

Method Development: The development of an HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any process-related impurities or degradation products. Given the acidic nature of the benzoic acid moiety, a reversed-phase C18 column is a suitable stationary phase.

The mobile phase composition is a critical factor. A typical mobile phase would consist of an aqueous component, often a buffer solution to control the pH, and an organic modifier like acetonitrile (B52724) or methanol. For acidic compounds like this compound, maintaining the mobile phase pH below the pKa of the carboxylic acid group (typically pH < 4) suppresses its ionization, leading to better peak shape and retention. A phosphate (B84403) buffer is a common choice for this purpose. Isocratic elution, where the mobile phase composition remains constant, is often sufficient for purity assessment, though a gradient elution may be required to resolve more complex impurity profiles. Detection is typically carried out using a UV/VIS detector, with the wavelength selected based on the chromophore of the molecule, likely around 225-254 nm. pensoft.net

Validation: Once developed, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. pensoft.net Validation encompasses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. pensoft.net

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Precision: Assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision), to demonstrate the method's consistency. ceu.es The relative standard deviation (RSD) for replicate injections should typically be within acceptable limits (e.g., <2%). pensoft.net

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples. ceu.es

Robustness: The method's capacity to remain unaffected by small, but deliberate variations in method parameters provides an indication of its reliability during normal usage.

A typical set of parameters for an HPLC method for a benzoic acid derivative is presented in the table below.

| Parameter | Typical Condition |

| Stationary Phase | Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

This table presents typical starting parameters for method development based on similar compounds. pensoft.net

While HPLC is ideal for non-volatile and thermally labile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. nih.gov For a compound like this compound, potential volatile impurities could arise from starting materials or solvents used during synthesis.

Analysis Approach: In a typical GC-MS analysis, the sample is first dissolved in a suitable solvent. To analyze the acidic target compound directly by GC, a derivatization step (e.g., esterification to form the more volatile methyl ester) is often required to improve its thermal stability and chromatographic behavior. Alternatively, headspace GC-MS can be used to specifically analyze for highly volatile impurities without injecting the non-volatile main compound into the GC system. nih.gov

The sample or its derivative is injected into the GC, where it is vaporized. The volatile components are then separated based on their boiling points and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum that serves as a molecular fingerprint. walshmedicalmedia.com By comparing these mass spectra to extensive libraries like the NIST mass spectral library, the chemical structures of the impurities can be tentatively identified. nih.gov

Common volatile impurities that could be detected may include residual solvents from the synthesis process, such as acetone (B3395972) or ethanol.

| Technique | Purpose | Common Findings |

| GC-MS | Identification and quantification of volatile and semi-volatile impurities. | Residual solvents, by-products from synthesis. |

| Headspace-SPME-GC-MS | Analysis of highly volatile organic compounds (VOCs) in the sample headspace. | Low boiling point solvents or reagents. |

This table outlines the general application of GC-MS for impurity analysis. nih.govwalshmedicalmedia.com

X-ray Diffraction Studies for Solid-State Molecular Architecture and Crystal Packing

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. While specific crystal structure data for this compound is not publicly available, analysis of closely related structures, such as methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate, provides significant insight into the likely molecular conformation and intermolecular interactions. researchgate.net

In the solid state, molecules of benzoic acid derivatives often form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. nih.gov This O-H···O hydrogen bond is a highly robust and common supramolecular synthon. The ethoxyethoxy side chain introduces conformational flexibility. The crystal packing is further influenced by weaker C-H···O interactions and potential π-π stacking interactions between the aromatic rings of adjacent molecules.

The study of a related compound, methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate, revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net This information suggests how molecules of similar structure pack in the solid state. The molecular structure is generally planar with respect to the benzene (B151609) ring, with the substituents extending outwards.

Below is a table of crystallographic data for a structurally similar compound, which serves as a model for understanding the solid-state properties of this compound.

| Parameter | Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate researchgate.net |

| Formula | C₁₃H₁₆O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.180(3) |

| b (Å) | 13.813(4) |

| c (Å) | 7.842(2) |

| β (°) ** | 93.917(4) |

| Volume (ų) ** | 1316.2(6) |

| Z | 4 |

This data is for a closely related ester derivative and is presented to illustrate typical crystallographic parameters. researchgate.net The arrangement of molecules in the crystal lattice, dictated by these parameters and intermolecular forces, influences physical properties such as melting point, solubility, and stability.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of 4-(2-Ethoxyethoxy)-2-methylbenzoic acid. These calculations can elucidate the distribution of electrons within the molecule, which governs its chemical reactivity and physical properties.

Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For substituted benzoic acids, the distribution and energies of these frontier orbitals are influenced by the substituents. tandfonline.com In this compound, the HOMO is expected to have significant contributions from the electron-rich benzene (B151609) ring and the oxygen atoms of the ether group. The LUMO is likely to be localized more on the carboxylic acid group and the benzene ring, indicating these as potential sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and properties of organic molecules with a good balance of accuracy and computational cost.

Geometry Optimization: DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), can be employed to determine the most stable three-dimensional structure of this compound. psu.edutandfonline.com These calculations would provide optimized bond lengths, bond angles, and dihedral angles. For analogous molecules like 2-methylbenzoic acid and other substituted benzoic acids, DFT has been shown to provide geometric parameters that are in good agreement with experimental data from X-ray crystallography. jocpr.comresearchgate.net

Vibrational Frequencies: The vibrational frequencies (infrared and Raman spectra) of a molecule are characteristic of its structure and bonding. DFT calculations can predict these frequencies with a reasonable degree of accuracy. tandfonline.commdpi.com The calculated vibrational spectra for this compound would show characteristic peaks for the carboxylic acid group (O-H and C=O stretching), the aromatic ring (C-H and C-C stretching), the methyl group (C-H stretching and bending), and the ethoxyethoxy side chain (C-O-C stretching). A comparison of calculated and experimental spectra, if available, can help to confirm the molecular structure and assign the observed vibrational bands. For instance, in related benzoic acid derivatives, the carbonyl (C=O) stretching vibration is typically observed in the region of 1660-1740 cm⁻¹, and the hydroxyl (O-H) stretching is a broad band often found between 3400 and 3600 cm⁻¹. mdpi.com

Table 1: Predicted Vibrational Frequencies for a Representative Benzoic Acid Derivative (2,3-dimethoxybenzoic acid) using DFT (B3LYP/6-31G ))** researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch | 3580 |

| C-H Stretch (Aromatic) | 3080-3000 |

| C=O Stretch | 1720 |

| C-C Stretch (Aromatic) | 1600-1400 |

| C-O Stretch (Ether) | 1250-1000 |

This table is illustrative and based on a related compound. Specific frequencies for this compound would require dedicated calculations.

Conformational Analysis and Potential Energy Surface Exploration

Conformational Search: A systematic conformational search can be performed using computational methods like molecular mechanics or semi-empirical methods, followed by higher-level DFT optimizations of the low-energy conformers found. chemrxiv.orgcwu.edu This process identifies the various stable arrangements of the ethoxyethoxy chain and the orientation of the carboxylic acid group relative to the benzene ring. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

Potential Energy Surface (PES) Exploration: The potential energy surface (PES) describes the energy of a molecule as a function of its geometry. iupac.orgnih.govrsc.org By scanning the PES along specific dihedral angles of the ethoxyethoxy side chain, one can identify the energy barriers to rotation and the transition states connecting different conformers. researchgate.netresearchgate.net For example, a PES scan of the C-C-O-C and C-O-C-C dihedral angles in the ethoxyethoxy group would reveal the most stable orientations and the energy required to interconvert between them. Such studies on similar flexible molecules have shown that even simple computational techniques can effectively map out the conformational landscape. cwu.edu

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution or Condensed Phases

Molecular dynamics (MD) simulations provide a time-resolved picture of the motion of atoms and molecules, allowing for the study of the dynamic behavior of this compound in different environments. nih.govarxiv.orgresearchgate.net

Behavior in Solution: MD simulations can be used to study how this compound interacts with solvent molecules, such as water or ethanol. nih.gov These simulations can reveal details about the solvation shell around the molecule, including the arrangement of solvent molecules and the formation of hydrogen bonds between the carboxylic acid group and the solvent. For benzoic acid and its derivatives, MD simulations have been used to investigate their aggregation behavior in solution, showing the formation of hydrogen-bonded dimers in non-polar solvents. acs.org

Condensed Phase Dynamics: In the solid state or in a lipid bilayer, MD simulations can provide insights into the packing of molecules and their collective motions. For a molecule like this compound, simulations could explore how the flexible side chain influences crystal packing or its orientation within a membrane.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies.

Esterification Reaction: A common reaction of carboxylic acids is esterification. Computational methods can be used to model the esterification of this compound with an alcohol. tcu.eduacs.orgyoutube.com DFT calculations can be employed to locate the structures of the reactants, products, intermediates, and, crucially, the transition states along the reaction pathway. The calculated energies of these species allow for the determination of the activation energy, which is a key factor in determining the reaction rate. For the esterification of benzoic acid, kinetic studies have been performed, and computational models can complement these experimental findings by providing a detailed mechanistic picture. researchgate.netdnu.dp.ua

Transition State Theory: The transition state is the highest energy point along the reaction coordinate. Its structure and energy determine the feasibility and rate of a chemical reaction. Computational methods can be used to precisely locate the transition state structure for reactions involving this compound. The analysis of the vibrational frequencies of the transition state (which should have one imaginary frequency corresponding to the reaction coordinate) confirms its identity.

In Silico Modeling of Solvation Parameters and Thermodynamic Aspects of Dissolution

The solubility and dissolution behavior of a compound are critical aspects, particularly in pharmaceutical and material science applications. In silico methods can predict these properties.

Solvation Models: Computational models, such as the Polarizable Continuum Model (PCM), can be used to calculate the free energy of solvation, which is a measure of the energy change when a molecule is transferred from the gas phase to a solvent. jbiochemtech.comniscpr.res.inresearchgate.net These calculations can be performed for this compound in various solvents to predict its relative solubility. Experimental studies on benzoic acid and its derivatives in ethanol-water mixtures have shown that solubility increases with the mole fraction of ethanol, and these trends can be rationalized and predicted using thermodynamic models. jbiochemtech.comniscpr.res.inresearchgate.netmdpi.comacs.org

Thermodynamic Parameters of Dissolution: By combining computational and experimental data, it is possible to determine the thermodynamic parameters of dissolution, such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of solvation. jbiochemtech.comniscpr.res.inresearchgate.netmdpi.com For benzoic acid derivatives, these parameters have been evaluated in different solvent systems, providing insights into the molecular interactions driving the dissolution process. jbiochemtech.com For example, a positive enthalpy of solution indicates an endothermic process, where heat is absorbed during dissolution.

Table 2: Thermodynamic Parameters of Solvation for Benzoic Acid in Ethanol-Water Mixtures at 298.15 K jbiochemtech.com

| Mole Fraction Ethanol | ΔGsolv (kJ/mol) | ΔHsolv (kJ/mol) | TΔSsolv (kJ/mol) |

| 0.00 | 20.3 | 11.2 | -9.1 |

| 0.20 | 16.1 | 10.5 | -5.6 |

| 0.50 | 12.5 | 9.8 | -2.7 |

| 1.00 | 8.1 | 8.5 | 0.4 |

This table shows data for the parent benzoic acid and illustrates the type of information that can be obtained. Similar studies would be necessary for this compound.

Design and Synthesis of Chemical Derivatives and Analogues of 4 2 Ethoxyethoxy 2 Methylbenzoic Acid

The structural framework of 4-(2-ethoxyethoxy)-2-methylbenzoic acid presents multiple sites for chemical modification, enabling the systematic design and synthesis of a diverse library of derivatives and analogues. These modifications can be strategically implemented to modulate the molecule's physicochemical properties, such as acidity, lipophilicity, and steric profile. The primary points for derivatization include the carboxylic acid moiety, the polyether side chain, and the aromatic ring.

Applications and Role in Advanced Organic Synthesis and Materials Science

Building Block Utility in Multi-Component Reactions and Complex Molecule Synthesis

The carboxylic acid functionality of 4-(2-Ethoxyethoxy)-2-methylbenzoic acid makes it a prime candidate for participation in multi-component reactions (MCRs), which are highly efficient one-pot processes for the synthesis of complex molecules. tcichemicals.comnih.gov MCRs like the Ugi and Passerini reactions utilize a carboxylic acid as a key reactant. tcichemicals.com

In a hypothetical Ugi four-component reaction (Ugi-4CR), this compound could react with an aldehyde, an amine, and an isocyanide to generate a complex α-acylamino amide. The ethoxyethoxy chain would be incorporated into the final product, potentially influencing its solubility and conformational properties. Similarly, in a Passerini three-component reaction, it could react with a carbonyl compound and an isocyanide to form an α-acyloxy carboxamide. The versatility of these reactions allows for the rapid generation of diverse molecular libraries, which is of significant interest in medicinal chemistry and drug discovery. nih.gov

The synthesis of bioactive molecules, such as those with potential therapeutic applications, often relies on the assembly of molecular fragments. The structural features of this compound make it an attractive building block for such endeavors. For instance, benzoic acid derivatives are integral to the structure of many pharmaceutical compounds. annexechem.com

Precursors for Polymeric Materials with Tailored Properties

The structure of this compound lends itself to the synthesis of advanced polymeric materials. The carboxylic acid group can be readily converted to other functional groups, enabling its incorporation into polymer structures through various polymerization techniques.

Through conversion to suitable derivatives, this compound can be used in polycondensation reactions. For example, transformation of the carboxylic acid to an acid chloride or an ester would allow it to react with diols or diamines to form polyesters or polyamides, respectively. The ethoxyethoxy side chain would be regularly spaced along the polymer backbone, influencing properties such as the glass transition temperature, solubility, and mechanical flexibility. This approach is a common strategy for creating polymers with specific, predictable characteristics.

Alternatively, the entire molecule can be attached as a side chain to a pre-existing polymer backbone. This can be achieved through graft polymerization, where a monomer derived from this compound is polymerized from active sites on a main polymer chain. mdpi.comresearchgate.net For instance, the carboxylic acid could be modified to include a polymerizable group like an acrylate (B77674) or methacrylate. Subsequent polymerization would yield a polymer with pendant 4-(2-Ethoxyethoxy)-2-methylbenzoyl groups. This method is highly effective for modifying the surface properties of polymers, potentially enhancing their biocompatibility or altering their interaction with other materials. researchgate.net

Influence on Liquid Crystalline Phase Behavior and Related Optoelectronic Materials

The elongated, semi-rigid structure of molecules derived from this compound is suggestive of potential applications in liquid crystals. Alkoxybenzoic acids are a well-known class of compounds that exhibit liquid crystalline properties. tandfonline.comresearchgate.net The formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules can create a more elongated, rod-like (calamitic) structure, which is a prerequisite for the formation of nematic and smectic liquid crystal phases. nih.govnih.gov

The flexible ethoxyethoxy tail, combined with the rigid benzoic acid core, is a classic design feature for calamitic liquid crystals. The length and flexibility of this tail play a crucial role in determining the temperature range and type of the liquid crystalline phase. While no specific data exists for this compound, it is reasonable to infer that it, or its derivatives, could be valuable components in liquid crystal mixtures or as precursors for liquid crystalline polymers. scilit.com Such materials are fundamental to display technologies and are being explored for applications in optical data storage and other optoelectronic devices.

Supramolecular Chemistry: Self-Assembly and Recognition Phenomena (e.g., through hydrogen bonding or π-π interactions)

The ability of this compound to form directional, non-covalent interactions makes it a compelling candidate for studies in supramolecular chemistry. The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming predictable self-assembly patterns. The most common motif for carboxylic acids is the formation of a centrosymmetric dimer through a pair of O-H···O hydrogen bonds. acs.org

Beyond simple dimerization, substituted benzoic acids have been shown to form more complex, extended structures such as helical assemblies, driven by a combination of hydrogen bonding and other weak interactions. acs.org The ethoxyethoxy chain, with its ether oxygens, could also participate in weaker C-H···O hydrogen bonds, further directing the self-assembly process. The aromatic ring is capable of engaging in π-π stacking interactions, which would also contribute to the stability and structure of the resulting supramolecular architectures. This controlled self-assembly is a cornerstone of creating functional nanomaterials and molecular devices. nih.govrsc.org

Surface Functionalization and Interface Chemistry

The carboxylic acid group of this compound provides a reactive handle for anchoring the molecule to various surfaces, thereby modifying their chemical and physical properties. This is a widely used strategy in materials science to tailor the interface between different materials. jst.go.jp

For example, carboxylic acids can bind to the surface of metal oxide nanoparticles, creating a functionalized shell around a core material. acs.orgacs.org The this compound molecule could be used to impart a hydrophilic and flexible layer on a nanoparticle surface, which could improve its dispersibility in polar solvents or a polymer matrix. Such surface modifications are critical for the development of advanced nanocomposites with enhanced mechanical or optical properties. The ability to control the chemistry at interfaces is fundamental to fields ranging from catalysis to biocompatible materials. mdpi.com

Environmental Fate and Abiotic/biotic Degradation Mechanisms Excluding Toxicological Impact

Photolytic Degradation Pathways under Simulated Environmental Conditions

There is currently no specific data available in the scientific literature regarding the photolytic degradation of 4-(2-Ethoxyethoxy)-2-methylbenzoic acid. To determine its fate under the influence of sunlight, studies would need to be conducted. Such research would typically involve irradiating aqueous solutions of the compound with simulated sunlight and analyzing the rate of degradation and the identity of the resulting photoproducts. Key parameters to investigate would include the compound's ultraviolet-visible (UV-Vis) absorption spectrum to see if it absorbs light in the environmentally relevant range (above 290 nm). The quantum yield of photodegradation would also be a critical parameter to measure, quantifying the efficiency of the light-induced breakdown. Potential degradation pathways could involve the cleavage of the ether linkages or oxidation of the aromatic ring.

Hydrolytic Stability in Aqueous Environments

No experimental data on the hydrolytic stability of this compound has been published. Hydrolysis is a chemical process where water reacts with a substance, potentially breaking it down. For this compound, the ether bond and the carboxylic acid group are the primary sites where hydrolysis could occur, although ethers are generally stable to hydrolysis under neutral pH conditions. To assess its persistence in water, studies would need to be performed across a range of environmentally relevant pH values (typically pH 4, 7, and 9) and temperatures. The rate of hydrolysis would be measured over time to determine its half-life in aqueous environments.

Chemical Oxidation and Reduction Pathways in Environmental Matrices

Information on the chemical oxidation and reduction of this compound in environmental matrices is not available. In the environment, chemical oxidation can be driven by reactive species such as hydroxyl radicals, which are present in the atmosphere and in sunlit surface waters. The ether linkage and the methyl group on the benzene (B151609) ring would be susceptible to oxidative attack. Reduction processes are more likely to occur in anoxic environments, such as in some sediments and groundwater. Research in this area would involve exposing the compound to relevant oxidants and reductants under controlled laboratory conditions to identify potential degradation products and reaction kinetics.

Microbial Transformation and Mineralization Mechanisms (focus on chemical changes)

There are no published studies on the microbial degradation of this compound. Biodegradation is a key process that determines the ultimate fate of many organic compounds in the environment. To investigate this, studies using microorganisms from soil and water would be necessary. Such studies would aim to determine if microbes can use this compound as a source of carbon and energy, leading to its transformation and potential mineralization (complete breakdown to carbon dioxide, water, and mineral salts). The identification of metabolic intermediates would be crucial to elucidate the biodegradation pathway, which could involve the cleavage of the ether bond or the oxidation of the methyl group and aromatic ring.

Sorption and Mobility Characteristics in Soil and Water Systems

Specific data on the sorption and mobility of this compound in soil and water are not available. The mobility of a compound in the subsurface is largely governed by its tendency to sorb to soil and sediment particles. For an organic acid like this compound, sorption is expected to be pH-dependent. At environmental pH values, the carboxylic acid group will be deprotonated, giving the molecule a negative charge, which may reduce its sorption to negatively charged soil components like clay and organic matter. However, interactions with soil minerals and organic carbon can still occur. To understand its potential to leach into groundwater or move with surface water, laboratory-based batch sorption experiments with different soil types would be required. These experiments would yield soil-water distribution coefficients (Kd) and organic carbon-normalized sorption coefficients (Koc), which are essential inputs for environmental mobility models.

Emerging Research Frontiers and Future Prospects

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The paradigm of chemical synthesis is rapidly shifting from traditional, manual laboratory work to more efficient, automated processes. High-throughput experimentation (HTE) and automated synthesis platforms are at the forefront of this transformation, enabling the rapid screening of reaction conditions and the synthesis of large compound libraries with minimal human intervention.

High-Throughput Experimentation (HTE): In the context of 4-(2-Ethoxyethoxy)-2-methylbenzoic acid, HTE could be instrumental in optimizing its synthesis. For instance, the etherification of a precursor like 4-hydroxy-2-methylbenzoic acid with 1-bromo-2-ethoxyethane could be systematically optimized by screening a wide array of catalysts, bases, solvents, and temperatures in parallel using microtiter plates. avantorsciences.commedchemexpress.com This approach would drastically reduce the time and resources required to identify the most efficient and highest-yielding reaction conditions compared to conventional one-at-a-time experiments. bldpharm.com The use of Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) integrated with HTE systems allows for the rapid analysis of thousands of unique reactions, providing a wealth of data to guide optimization. avantorsciences.com